molecular formula C24H32OSi B13888708 Tert-butyl((4-methylcyclohex-3-en-1-yl)methoxy)diphenylsilane

Tert-butyl((4-methylcyclohex-3-en-1-yl)methoxy)diphenylsilane

Katalognummer: B13888708
Molekulargewicht: 364.6 g/mol
InChI-Schlüssel: ZFFCADWPYIZJOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a tert-butyl group, a methylcyclohexene ring, and a diphenylsilane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl chloride with diphenylsilane in the presence of a base to form tert-butyl-diphenylsilane. This intermediate is then reacted with 4-methylcyclohex-3-en-1-ol under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum complexes. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce saturated hydrocarbons or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Wissenschaftliche Forschungsanwendungen

Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential bioactive properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane involves its interaction with molecular targets through various pathways. The compound’s functional groups enable it to participate in binding interactions, catalytic processes, and chemical transformations. The specific pathways depend on the context of its application, such as catalysis or biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C24H32OSi

Molekulargewicht

364.6 g/mol

IUPAC-Name

tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane

InChI

InChI=1S/C24H32OSi/c1-20-15-17-21(18-16-20)19-25-26(24(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-15,21H,16-19H2,1-4H3

InChI-Schlüssel

ZFFCADWPYIZJOP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.